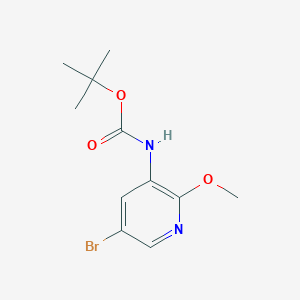

Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate

CAS No.:

Cat. No.: VC18084015

Molecular Formula: C11H15BrN2O3

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrN2O3 |

|---|---|

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | tert-butyl N-(5-bromo-2-methoxypyridin-3-yl)carbamate |

| Standard InChI | InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-7(12)6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |

| Standard InChI Key | RFEJJDLKRXKTNH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted at three positions:

-

Position 2: Methoxy group (–OCH₃)

-

Position 3: Tert-butyl carbamate (–NHCO₂C(CH₃)₃)

-

Position 5: Bromine atom (–Br)

Its molecular formula is C₁₁H₁₅BrN₂O₃, with a molecular weight of 303.15 g/mol . The SMILES notation (BrC=1C=C(C(=NC1)OC)NC(OC(C)(C)C)=O) confirms the substitution pattern .

IUPAC Name and Synonyms

The systematic IUPAC name is tert-butyl N-(5-bromo-2-methoxypyridin-3-yl)carbamate. Common synonyms include:

-

5-Bromo-2-methoxy-N-(tert-butoxycarbonyl)pyridin-3-amine

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves 3-amino-5-bromo-2-methoxypyridine as a precursor. Key steps include:

-

Carbamate Formation: Reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base (e.g., NaHMDS or Et₃N) .

-

Solvent Systems: Commonly conducted in 1,4-dioxane or tetrahydrofuran under reflux .

-

Reactants: 3-Amino-5-bromo-2-methoxypyridine (1 equiv), di-tert-butyl dicarbonate (1.2 equiv).

-

Conditions: Reflux in 1,4-dioxane at 110°C for 4–24 hours under nitrogen.

-

Yield: ~78–90% after purification via silica gel chromatography .

Analytical Data

-

Spectroscopy:

Physicochemical Properties

Stability: Sensitive to moisture and strong acids/bases due to the carbamate group .

Applications in Research

Synthetic Intermediate

The compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl, alkyl, or heterocyclic groups . For example:

Comparison with Structural Analogs

Impact of Bromine: Enhances electrophilicity, facilitating nucleophilic substitutions .

Future Directions

-

Medicinal Chemistry: Optimize bioactivity via structural modifications.

-

Material Science: Explore use in metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume